molecular formula C20H24N2O5S3 B2550902 METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 923000-93-5

METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2550902
CAS No.: 923000-93-5
M. Wt: 468.6
InChI Key: LAMVJESSYJZVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a sulfonamide-containing compound featuring a tetrahydrobenzothiophene core linked to a piperidine-4-amido group substituted with a thiophene-2-sulfonyl moiety. The methyl ester at the 3-position of the benzothiophene scaffold contributes to its molecular stability and influences its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S3/c1-27-20(24)17-14-5-2-3-6-15(14)29-19(17)21-18(23)13-8-10-22(11-9-13)30(25,26)16-7-4-12-28-16/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMVJESSYJZVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

The benzothiophene-3-carboxylate scaffold is synthesized via a palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes, as demonstrated by. This method employs PdI₂ and potassium iodide (KI) under carbon monoxide (CO) and air pressure to yield benzothiophene-3-carboxylic esters. For the tetrahydro variant, hydrogenation of the aromatic ring is performed post-cyclization.

Procedure :

  • React 2-(methylthio)phenylacetylene with PdI₂ (5 mol%) and KI (5 equiv) in methanol at 80°C under 40 atm of CO-air (4:1) for 24 hours.
  • Isolate methyl 1-benzothiophene-3-carboxylate via column chromatography (hexane/ethyl acetate).
  • Hydrogenate the benzene ring using a palladium-on-carbon (Pd/C) catalyst under H₂ (50 psi) in ethanol at 25°C for 12 hours to yield methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Key Data :

  • Yield: 80% for cyclization; 85–90% for hydrogenation.
  • Characterization: ¹H NMR (CDCl₃) δ 3.90 (s, 3H, COOCH₃), 2.80–2.60 (m, 4H, cyclohexyl), 1.90–1.70 (m, 4H, cyclohexyl).

Functionalization at the 2-Position

Directed Ortho Metalation and Carboxylation

The 2-position of the tetrahydrobenzothiophene is functionalized via directed ortho metalation (DoM) using the 3-carboxylate as a directing group.

Procedure :

  • Treat methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with lithium diisopropylamide (LDA, 2.5 equiv) in tetrahydrofuran (THF) at −78°C for 1 hour.
  • Quench with dry ice (CO₂) to form the 2-carboxylic acid.
  • Esterify with methanol and sulfuric acid to yield methyl 2-carboxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Key Data :

  • Yield: 65–70% for carboxylation.
  • Characterization: ¹³C NMR (CDCl₃) δ 168.2 (C=O, C3), 165.8 (C=O, C2), 52.1 (COOCH₃).

Synthesis of 1-(Thiophene-2-Sulfonyl)Piperidine-4-Amine

Sulfonylation of Piperidine-4-Amine

Piperidine-4-amine is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions.

Procedure :

  • Dissolve piperidine-4-amine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.5 equiv).
  • Add thiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C and stir for 6 hours at 25°C.
  • Extract with DCM, wash with HCl (1M), and purify via recrystallization (ethyl acetate/hexane).

Key Data :

  • Yield: 88%.
  • Characterization: ¹H NMR (DMSO-d₆) δ 7.90 (d, J = 5.1 Hz, 1H, thiophene), 7.60 (d, J = 3.6 Hz, 1H, thiophene), 3.10–2.90 (m, 4H, piperidine).

Amide Coupling at the 2-Position

Activation and Coupling

The 2-carboxylic acid is activated as an acid chloride and coupled with 1-(thiophene-2-sulfonyl)piperidine-4-amine.

Procedure :

  • React methyl 2-carboxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with thionyl chloride (SOCl₂, 3 equiv) at reflux for 2 hours.
  • Remove excess SOCl₂ under vacuum and dissolve the acid chloride in DCM.
  • Add 1-(thiophene-2-sulfonyl)piperidine-4-amine (1.2 equiv) and triethylamine (3 equiv) at 0°C. Stir for 12 hours at 25°C.
  • Purify via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield: 75%.
  • Characterization: HRMS (ESI⁺) m/z calculated for C₂₀H₂₃N₂O₅S₂ [M+H]⁺: 467.12, found: 467.14.

Optimization and Scalability

Catalytic Recycling in Ionic Liquids

The palladium catalyst from the carbonylative cyclization step is recycled using 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) as a solvent.

Procedure :

  • Perform the cyclization in BmimBF₄/MeOH (3:1) at 100°C for 36 hours.
  • Extract the product with diethyl ether and reuse the ionic liquid-catalyst mixture for five cycles.

Key Data :

  • Yield per cycle: 68–72%.

Biological and Pharmacological Relevance

The structural motifs in the target compound—benzothiophene, sulfonamide, and piperidine—are associated with kinase inhibition, anti-inflammatory activity, and FAAH (fatty acid amide hydrolase) modulation. The tetrahydrobenzothiophene core enhances metabolic stability compared to its aromatic counterpart.

Chemical Reactions Analysis

METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: ETHYL 2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS: 721886-73-3)

This analog shares the tetrahydrobenzothiophene-piperidine-4-amido core but differs in two critical regions:

Sulfonyl Substituent : The analog contains a 4-methylphenyl (tosyl) group instead of the thiophene-2-sulfonyl group.

Ester Group : The analog has an ethyl ester, whereas the target compound features a methyl ester.

Structural and Functional Implications:

Property Target Compound (Methyl Ester) Analog (Ethyl Ester)
Sulfonyl Group Thiophene-2-sulfonyl (heteroaromatic, smaller volume) 4-Methylphenylsulfonyl (bulkier, lipophilic aromatic)
Ester Group Methyl (lower lipophilicity, faster hydrolysis) Ethyl (higher lipophilicity, slower hydrolysis)
Molecular Weight ~Lower (due to thiophene vs. tolyl substitution) ~Higher (additional methyl and ethyl groups)
Predicted LogP Lower (methyl ester and heterocyclic sulfonyl) Higher (ethyl ester and aromatic tosyl)
Metabolic Stability Potentially shorter half-life (methyl ester hydrolysis) Longer half-life (ethyl ester resistance to hydrolysis)

Research Findings and Methodological Considerations

Similarity Assessment Techniques ():

  • Structural Fingerprinting : The two compounds share a common core (tetrahydrobenzothiophene-piperidine-4-amido), resulting in moderate similarity scores. However, divergent substituents (sulfonyl and ester groups) reduce their similarity in virtual screening workflows .
  • Impact on Biological Activity : Structural dissimilarity in sulfonyl/ester regions may lead to divergent pharmacological profiles despite shared core motifs. For example, the thiophene sulfonyl group’s electronic properties could modulate interactions with polar binding pockets, while the ethyl ester’s lipophilicity might improve membrane permeability .

Hypothetical Activity Predictions:

  • Target Compound: Potential for enhanced solubility and faster clearance due to the methyl ester and heterocyclic sulfonyl group.
  • Analog : Likely improved tissue penetration and prolonged activity owing to higher lipophilicity and metabolic stability.

Q & A

Q. What in vitro assays are suitable for evaluating target engagement?

  • Methodological Answer :
  • Fluorescence Polarization : Measure displacement of a fluorescent probe in competitive binding assays.
  • Kinase Inhibition : Use ADP-Glo™ assays for ATPase activity (IC50_{50} determination).
  • Cellular Uptake : LC-MS quantification of intracellular compound levels after 24h exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.